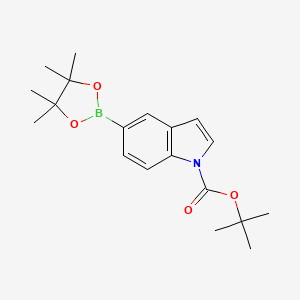

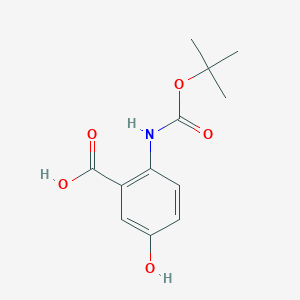

![molecular formula C10H15ClN2O B1271462 N-[3-(氨甲基)苯基]-N-甲基乙酰胺盐酸盐 CAS No. 849020-90-2](/img/structure/B1271462.png)

N-[3-(氨甲基)苯基]-N-甲基乙酰胺盐酸盐

描述

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is a chemical compound that can be synthesized through various chemical reactions involving amines and acyl chlorides. The compound is structurally related to other acetamide derivatives, which have been studied for their potential applications in medicine and other fields. For instance, similar compounds have been investigated for their hydrogen-bonding properties in crystalline forms , as precursors in the synthesis of anti-tuberculosis drugs , and for their inhibitory activity on detrusor contraction .

Synthesis Analysis

The synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride is not directly described in the provided papers, but related compounds have been synthesized through multi-step reactions involving acetylation, esterification, and ester interchange steps . For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized with high yields using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . These methods could potentially be adapted for the synthesis of N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide group, which can form hydrogen bonds with other molecules. In the case of N-phenyl-2-hydroxyacetamide, the molecule is non-planar, and the hydroxyl group is in a trans position to the carbonyl oxygen atom, forming one-dimensional chains through hydrogen bonding . Similarly, N-((Diphenylamino)methyl)acetamide exhibits dihedral angles between the phenyl rings and forms extended chains in the crystal structure through hydrogen bonds . These structural features are likely to be present in N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride as well.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including those that lead to the formation of heterocyclic compounds. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to give 2-acylamino-3-arylamino-1,4-naphthoquinones and with bifunctional aromatic amines to yield angular heterocyclic compounds . These reactions suggest that N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride could also participate in similar reactions to form new compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be determined through various spectroscopic techniques. For example, IR and MS spectroscopy were used to analyze the products of the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, and their characteristic peaks were assigned . The crystal structures of related compounds have been determined using X-ray crystallography, revealing details about their molecular geometry and intermolecular interactions . These techniques could be applied to N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride to fully characterize its physical and chemical properties.

科学研究应用

Radioreceptor Assays

N-甲基乙酰胺衍生物,如盐酸西他莫洛,已被用于放射受体测定,以测量血清药物水平。这种技术涉及含有西他莫洛的血清提取物与标记化合物在大鼠肺样本中结合位点的竞争(Stern, 1984)。

合成和结构活性关系

类似于N-[3-(氨甲基)苯基]-N-甲基乙酰胺盐酸盐的化合物已被合成并检验其对膀胱收缩的抑制活性,这是过度活跃膀胱治疗的一个重要方面(Take et al., 1992)。

除草剂研究

类似于N-甲基乙酰胺的氯乙酰苯胺类除草剂和二氯乙酰胺类安全剂已被研究其在农业应用中的代谢和作用方式。为这些研究开发了特定的标记技术(Latli & Casida, 1995)。

驱虫药开发

类似化合物,如阿米丹特(一种新的氨基苯胺),在啮齿动物和狗中显示出显著的驱虫谱,表明在兽医应用中具有潜力(Wollweber et al., 1979)。

抗疟活性

已合成并测试N-甲基乙酰胺衍生物的抗疟活性,显示出对抗耐药寄生虫菌株的显著潜力(Werbel et al., 1986)。

代谢比较研究

已在人类和大鼠肝微粒体中进行了氯乙酰胺类除草剂的代谢研究,为这些化合物的代谢途径和潜在毒理影响提供了见解(Coleman et al., 2000)。

合成和表征

对N-甲基乙酰胺衍生物,如2-羟基-N-甲基-N-苯基乙酰胺的合成和表征研究有助于理解这些化合物的结构和化学性质(Zhong-cheng & Shu, 2002)。

化学选择性乙酰化

N-甲基乙酰胺衍生物已用于化学选择性乙酰化过程,对于抗疟药中间体的合成至关重要(Magadum & Yadav, 2018)。

动力学和机制研究

对高温水中N-取代酰胺如N-甲基乙酰胺的水解动力学和机制进行的研究提供了关于反应途径和稳定性的见解(Duan et al., 2010)。

抗抽搐活性

已对N-取代乙酰胺衍生物进行了抗抽搐活性研究,突出了这些化合物的潜在治疗应用(Kohn et al., 1991)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

N-[3-(aminomethyl)phenyl]-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(13)12(2)10-5-3-4-9(6-10)7-11;/h3-6H,7,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHFERYIAUVCQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=CC(=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375425 | |

| Record name | N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |

CAS RN |

849020-90-2 | |

| Record name | N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(Aminomethyl)phenyl]-N-methylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

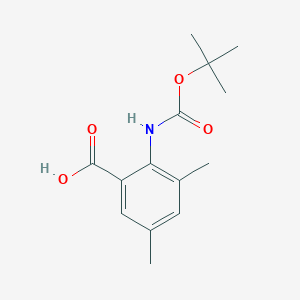

![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)